Thalidomide-5'-propargyl-PEG3-OH
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Overview
Description
Thalidomide-5’-propargyl-PEG3-OH is a derivative of thalidomide, a compound that gained notoriety in the 1950s and 1960s due to its teratogenic effects. Thalidomide-5’-propargyl-PEG3-OH is a modified version designed to enhance its solubility and bioavailability, making it more suitable for various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-propargyl-PEG3-OH involves several steps, starting with the preparation of thalidomide. Thalidomide is synthesized through the reaction of phthalic anhydride with glutamic acid, followed by cyclization. The propargyl group is then introduced through a substitution reaction, and the PEG3 (polyethylene glycol) chain is attached to improve solubility.
Industrial Production Methods
Industrial production of Thalidomide-5’-propargyl-PEG3-OH follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality assurance.
Chemical Reactions Analysis
Types of Reactions
Thalidomide-5’-propargyl-PEG3-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The propargyl group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Scientific Research Applications
Thalidomide-5’-propargyl-PEG3-OH has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies of protein interactions and cellular pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and drug delivery systems.
Mechanism of Action
The mechanism of action of Thalidomide-5’-propargyl-PEG3-OH involves its interaction with specific molecular targets, such as cereblon (CRBN). By binding to CRBN, the compound modulates the activity of the Cullin 4 RING E3 ubiquitin ligase complex, leading to the degradation of target proteins. This mechanism is crucial for its anti-inflammatory and anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its teratogenic effects but also its therapeutic potential.
Lenalidomide: A derivative with enhanced immunomodulatory properties.
Pomalidomide: Another derivative with potent anti-cancer activity.
Uniqueness
Thalidomide-5’-propargyl-PEG3-OH stands out due to its improved solubility and bioavailability, making it more effective in various applications. Its unique structure allows for targeted interactions with specific proteins, enhancing its therapeutic potential.
Properties
Molecular Formula |
C22H24N2O8 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]prop-1-ynyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H24N2O8/c25-7-9-31-11-13-32-12-10-30-8-1-2-15-3-4-16-17(14-15)22(29)24(21(16)28)18-5-6-19(26)23-20(18)27/h3-4,14,18,25H,5-13H2,(H,23,26,27) |
InChI Key |
HEJNYUVKUJFKRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#CCOCCOCCOCCO |
Origin of Product |
United States |
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